Bis(2',4'-bis(hexyloxy)biphenyl-4-yl)amine
Description
Structure
2D Structure
Properties
Molecular Formula |
C48H67NO4 |
|---|---|
Molecular Weight |
722.0 g/mol |
IUPAC Name |
4-(2,4-dihexoxyphenyl)-N-[4-(2,4-dihexoxyphenyl)phenyl]aniline |
InChI |
InChI=1S/C48H67NO4/c1-5-9-13-17-33-50-43-29-31-45(47(37-43)52-35-19-15-11-7-3)39-21-25-41(26-22-39)49-42-27-23-40(24-28-42)46-32-30-44(51-34-18-14-10-6-2)38-48(46)53-36-20-16-12-8-4/h21-32,37-38,49H,5-20,33-36H2,1-4H3 |
InChI Key |
DJOIOSDNQRJAOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=C(C=C(C=C4)OCCCCCC)OCCCCCC)OCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Bis 2 ,4 Bis Hexyloxy Biphenyl 4 Yl Amine and Its Derivatives
Primary Synthetic Routes for Bis(4'-hexyloxybiphenyl-4-yl)amine
A primary and effective route for the synthesis of bis(4'-hexyloxybiphenyl-4-yl)amine involves a two-step process commencing from a protected amine precursor. mdpi.comresearchgate.net This strategy enhances the solubility of the intermediates and prevents side reactions at the amine's nitrogen atom during the key bond-forming step. mdpi.com
This synthetic pathway utilizes a tert-butoxycarbonyl (Boc) protecting group, which is introduced onto the starting diarylamine. mdpi.com The resulting tert-butyl carbamate (B1207046) intermediate offers improved solubility in organic solvents, facilitating the subsequent cross-coupling reaction. mdpi.com The synthesis concludes with the removal of the Boc group to yield the final secondary amine. mdpi.comresearchgate.net
The core of this synthetic approach is a palladium-catalyzed Suzuki cross-coupling reaction. mdpi.comresearchgate.net This reaction forges the critical carbon-carbon bond between the two phenyl rings of the biphenyl (B1667301) moiety. uliege.bemdpi.commdpi.com The synthesis starts with the protection of bis(4-bromophenyl)amine (B36456) with a Boc group to form tert-butyl bis(4-bromophenyl)carbamate. mdpi.com This carbamate is then reacted with (4-(hexyloxy)phenyl)boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. mdpi.comresearchgate.net
The reaction conditions are optimized to achieve a high yield of the desired product, tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. mdpi.com Key parameters that are varied to find the optimal conditions include the solvent, temperature, and reaction time. mdpi.com For instance, conducting the reaction in toluene (B28343) with a 2M potassium carbonate solution and refluxing for an extended period (e.g., 50 hours) has been shown to be effective. mdpi.comresearchgate.net
Table 1: Suzuki Cross-Coupling Reaction Details
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| tert-Butyl bis(4-bromophenyl)carbamate | (4-(hexyloxy)phenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ (2M aq. solution) | Toluene | Reflux, 50 h, Argon atmosphere | tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate | High | mdpi.com |
Following the successful Suzuki coupling, the final step is the deprotection of the amine. mdpi.comresearchgate.net The tert-butyl carbamate group is readily cleaved under acidic conditions. mdpi.com The precursor, tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, is dissolved in a solvent like acetone, and an acid such as trifluoroacetic acid (CF₃COOH) is added. mdpi.com The reaction is typically stirred at room temperature until the starting material is consumed, leading to the precipitation of the desired bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine product in high yield. mdpi.com
Table 2: Hydrolysis of the Carbamate Precursor
| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate | Trifluoroacetic acid (CF₃COOH) | Acetone | Room temperature, overnight, Nitrogen atmosphere | Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine | 85% | mdpi.com |
Information regarding alternative or specifically optimized synthetic protocols for bis(4'-hexyloxybiphenyl-4-yl)amine, beyond the well-established carbamate route, was not available in the reviewed literature. Research primarily focuses on the described two-step Suzuki coupling and hydrolysis method as the main pathway to this molecule.
Multi-step Synthesis via tert-Butyl Carbamate Intermediate
Derivatization and Functionalization Strategies
The secondary amine functionality in bis(4'-hexyloxybiphenyl-4-yl)amine serves as a versatile handle for further derivatization, allowing for the synthesis of more complex triarylamine structures for advanced applications. mdpi.comresearchgate.net
A key derivatization strategy is the Buchwald–Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. mdpi.comwikipedia.orgorganic-chemistry.org This reaction is employed to couple bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine with aryl halides, such as 2-bromothiophene, to introduce a third aryl group onto the nitrogen atom. mdpi.comresearchgate.netresearchgate.net
The reaction is typically carried out in a high-boiling point solvent like xylene and requires a palladium catalyst, often tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., tri-tert-butylphosphine), and a strong base like sodium tert-butoxide (NaOBuᵗ). mdpi.comresearchgate.net The mixture is heated under an inert atmosphere to afford N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. mdpi.comresearchgate.net Optimization of reaction parameters such as temperature and the choice of ligand and base is crucial for achieving high yields. mdpi.com
Table 3: Buchwald-Hartwig Cross-Coupling for Derivatization
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine | 2-Bromothiophene | Pd₂(dba)₃ / Tri-tert-butylphosphine | NaOBuᵗ | Xylene | 120 °C, 20 h, Argon atmosphere | N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine | 75% | mdpi.com |
Catalytic Systems and Reaction Condition Optimization
The success of the synthesis of Bis(2',4'-bis(hexyloxy)biphenyl-4-yl)amine and its derivatives is highly dependent on the careful optimization of the catalytic system and reaction conditions.
Role of Palladium Catalysts (e.g., Pd(PPh3)4, Pd2(dba)3)
The choice of the palladium precursor is a critical first step in developing an effective Buchwald-Hartwig amination protocol. Both Pd(0) and Pd(II) sources can be used.
Palladium(0) sources: Complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) are commonly used Pd(0) precursors. numberanalytics.com Pd2(dba)3 is often favored due to its stability and the ease with which the dba ligands are displaced to generate the active catalytic species. numberanalytics.com These complexes enter the catalytic cycle directly.
Palladium(II) sources: Precursors such as palladium(II) acetate (B1210297) (Pd(OAc)2) and palladium(II) chloride (PdCl2) are also widely employed. nih.gov When using a Pd(II) source, it must first be reduced in situ to the active Pd(0) species. This reduction can often be facilitated by one of the phosphine ligands or the amine reactant itself. libretexts.org
The selection between these catalysts can influence reaction rates and catalyst longevity. For instance, pre-catalysts, which are often air- and moisture-stable Pd(II) complexes that are readily reduced to Pd(0) under the reaction conditions, have gained popularity for their reproducibility and ease of handling. youtube.com
| Catalyst | Common Applications in Buchwald-Hartwig Amination | Key Characteristics |
| Pd(PPh3)4 | One of the earliest catalysts used for C-N coupling. | Less active for challenging substrates compared to modern catalysts. |
| Pd2(dba)3 | A widely used Pd(0) precursor. numberanalytics.com | Air-stable solid, readily generates the active catalyst. numberanalytics.com |
| Pd(OAc)2 | A common Pd(II) precatalyst. nih.gov | Requires in situ reduction to Pd(0). libretexts.org |
Ligand and Base Selection Effects on Reaction Efficacy
The ligand and base are arguably the most crucial components for a successful Buchwald-Hartwig amination, as they play a significant role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
Ligands: The development of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope of the Buchwald-Hartwig amination. wikipedia.orgresearchgate.net For the synthesis of sterically hindered diarylamines like this compound, bulky ligands are essential. They promote the formation of monoligated palladium complexes, which are believed to be the active catalytic species, and facilitate the reductive elimination step. acs.org Bidentate phosphine ligands like BINAP and DPEPhos were among the first to show good reactivity, while modern bulky monophosphine ligands such as XPhos, SPhos, and RuPhos often provide superior results, especially for challenging substrates. wikipedia.orgnumberanalytics.comresearchgate.net
Bases: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. youtube.com The most commonly used base is sodium tert-butoxide (NaOt-Bu). tcichemicals.com Other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) and potassium phosphate (B84403) (K3PO4) are also employed, particularly when base-sensitive functional groups are present. nih.gov The choice of base can significantly impact the reaction rate and can sometimes lead to side reactions if not chosen carefully. nih.gov
| Ligand Type | Example Ligands | Effect on Reaction |
| Bidentate Phosphines | BINAP, DPPF | Early generation ligands, effective for many couplings. wikipedia.org |
| Bulky Monodentate Phosphines | XPhos, SPhos, RuPhos, BrettPhos | Highly effective for sterically hindered substrates and aryl chlorides. numberanalytics.comyoutube.com |
| Base | pKaH | Common Applications |
| Sodium tert-butoxide (NaOt-Bu) | ~19 | The most common and generally effective base. tcichemicals.com |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | ~26 | Used for substrates with acidic protons. libretexts.org |
| Potassium phosphate (K3PO4) | ~12.3 (for HPO4^2-) | A weaker base, useful for base-sensitive substrates. nih.gov |
| Cesium carbonate (Cs2CO3) | ~10.3 (for HCO3-) | A mild base, sometimes effective in specific systems. nih.gov |
Solvent and Temperature Influence on Reaction Yield and Selectivity
The reaction solvent and temperature are critical parameters that must be optimized to achieve high yields and selectivity.
Solvents: Toluene is the most common solvent for Buchwald-Hartwig aminations. libretexts.org Other solvents such as 1,4-dioxane, tetrahydrofuran (B95107) (THF), and cyclopentyl methyl ether (CPME) are also frequently used. libretexts.orgnih.govresearchgate.net The solvent must be able to dissolve the reactants and the catalyst system, and its polarity can influence the reaction rate. Non-polar solvents are generally favored. nih.govnih.gov
Temperature: The reaction temperature can have a significant effect on the reaction rate. Many Buchwald-Hartwig aminations are run at elevated temperatures, typically between 80-110 °C, to ensure a reasonable reaction time. youtube.comresearchgate.net However, with the development of more active catalyst systems, many transformations can now be carried out at room temperature. researchgate.net The optimal temperature will depend on the reactivity of the substrates and the chosen catalyst system. For less reactive substrates, such as aryl chlorides, higher temperatures are often required. youtube.com
| Parameter | Effect on Reaction | Typical Conditions |
| Solvent | Affects solubility of reactants and catalyst, can influence reaction rate. | Toluene, 1,4-dioxane, THF. libretexts.orgnih.govresearchgate.net |
| Temperature | Influences reaction rate and catalyst stability. | 80-110 °C, but room temperature is possible with highly active catalysts. youtube.comresearchgate.netresearchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of Bis 2 ,4 Bis Hexyloxy Biphenyl 4 Yl Amine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment of each atom, allowing for the comprehensive mapping of the molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
Proton NMR (¹H NMR) spectroscopy offers detailed insights into the number and types of hydrogen atoms within a molecule. For Bis(2',4'-bis(hexyloxy)biphenyl-4-yl)amine, the ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the biphenyl (B1667301) systems, the aliphatic protons of the four hexyloxy chains, and the amine (N-H) proton.
The aromatic region typically displays a series of complex multiplets. Protons on the biphenyl rings are influenced by their position relative to the electron-donating alkoxy groups and the diarylamine bridge. Generally, protons on aromatic rings attached to ether linkages are shifted upfield compared to unsubstituted benzene (B151609) (7.34 ppm). In a closely related precursor, bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine, the aromatic protons appear in a range of approximately δ 6.9 to 7.5 ppm. mdpi.comresearchgate.net The protons on the phenyl ring bearing the hexyloxy substituents would show distinct splitting patterns, while the protons on the other phenyl ring would also have characteristic signals.
The aliphatic protons of the hexyloxy chains give rise to signals in the upfield region of the spectrum (typically δ 0.9 to 4.0 ppm). The most downfield of these are the methylene (B1212753) protons directly attached to the oxygen atom (-O-CH ₂-), which typically appear around δ 4.0 ppm due to the deshielding effect of the oxygen. mdpi.comresearchgate.net The other methylene groups along the chain appear as a series of multiplets between δ 1.3 and 1.8 ppm, while the terminal methyl protons (-CH₃) produce the most upfield signal, usually a triplet, around δ 0.9 ppm. mdpi.comresearchgate.net The amine proton (N-H) signal can be broad and its chemical shift is variable, often depending on solvent and concentration. pdx.edu
Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Data is estimated based on analogous structures and general NMR principles. mdpi.comresearchgate.netpdx.eduorganicchemistrydata.org
| Proton Type | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic | Ar-H | 6.5 - 7.6 | Multiplets (m) |
| Alkoxy | -O-CH₂- | ~ 4.0 | Triplet (t) |
| Aliphatic | -(CH₂)₄- | 1.3 - 1.8 | Multiplets (m) |
| Aliphatic | -CH₃ | ~ 0.9 | Triplet (t) |
| Amine | N-H | Variable (e.g., 5.0 - 8.0) | Broad Singlet (br s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. libretexts.org The spectrum for this compound is expected to show a wide range of chemical shifts, from the aliphatic carbons of the hexyloxy chains to the aromatic and quaternary carbons of the biphenyl core.
The aromatic region (δ 100-160 ppm) contains signals for all the carbons in the biphenyl systems. libretexts.orgoregonstate.edu Carbons directly bonded to the electronegative oxygen atoms (C-O) are shifted significantly downfield, typically appearing in the δ 155-160 ppm range. mdpi.comresearchgate.net Quaternary carbons, those at the junction of the two phenyl rings and the one bonded to nitrogen, also have distinct chemical shifts. oregonstate.edu For instance, in the related bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine, aromatic carbons resonate between δ 114 and 159 ppm. mdpi.comresearchgate.net
The aliphatic carbons of the hexyloxy chains appear in the upfield region of the spectrum (δ 14-70 ppm). The carbon of the methylene group attached to the oxygen (-O-C H₂-) is the most downfield in this group, typically found around δ 68 ppm. mdpi.comresearchgate.net The carbons of the subsequent methylene groups appear at approximately δ 22-32 ppm, and the terminal methyl carbon (-C H₃) is the most upfield signal, appearing at around δ 14 ppm. mdpi.comresearchgate.net
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Data is estimated based on analogous structures and general NMR principles. mdpi.comresearchgate.netlibretexts.orgoregonstate.eduyoutube.com
| Carbon Type | Functional Group | Expected Chemical Shift (δ, ppm) |
| Aromatic | C-O | 155 - 160 |
| Aromatic | C-N | 145 - 150 |
| Aromatic | C-C (quaternary) | 130 - 140 |
| Aromatic | C-H | 114 - 130 |
| Alkoxy | -O-CH₂- | ~ 68 |
| Aliphatic | -(CH₂)₄- | 22 - 32 |
| Aliphatic | -CH₃ | ~ 14 |
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, which allows for the determination of a molecule's elemental formula. For this compound (C₄₈H₆₇NO₄), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. For example, in the synthesis of a related compound, N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine, ESI-TOF (Electrospray Ionization-Time of Flight) HRMS was used to confirm its identity by matching the experimentally observed m/z value to the calculated value for the protonated molecule [M+H]⁺. mdpi.comresearchgate.net A similar approach would be used for the title compound, where the measured mass would be compared to the calculated mass of 734.5092 for the [M+H]⁺ ion, providing unambiguous confirmation of its chemical formula.
MALDI-TOF Mass Spectrometry for High Molecular Weight Species
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of large, non-volatile, and thermally fragile organic molecules like this compound. nih.govacs.org This technique is considered a "soft ionization" method, meaning it can convert the analyte molecules into gas-phase ions without causing significant fragmentation. youtube.com The sample is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the intact analyte molecule. youtube.com This ensures that the primary species observed in the spectrum is the molecular ion (e.g., [M]⁺ or [M+H]⁺), allowing for a clear determination of the molecular weight of this large compound. nih.gov
Computational Approaches to MS Fragmentation Pathways for Structural Elucidation
Tandem mass spectrometry (MS/MS) experiments, coupled with computational modeling, can be used to elucidate the fragmentation pathways of a molecule, offering deeper structural insights. For diarylamine derivatives, fragmentation is complex. High-energy collision-induced dissociation (CID) studies on similar triarylamine structures show that fragmentation patterns are highly dependent on the molecular structure. nih.gov
Computational methods, such as Density Functional Theory (DFT), can be employed to predict likely fragmentation routes. gre.ac.uk These models can calculate which bonds are most likely to break by identifying those that elongate and weaken upon ionization or protonation. gre.ac.uk For this compound, likely fragmentation pathways would include:
α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom or the oxygen atoms of the ether linkages. miamioh.edunih.gov
Cleavage of the C-N bond: Homolytic or heterolytic cleavage of the bond connecting the biphenyl groups to the central nitrogen atom. nih.gov
Fragmentation of the hexyloxy chains: Loss of the hexyloxy chains through cleavage of the C-O ether bond or fragmentation within the alkyl chain itself. miamioh.edu
By comparing the experimentally observed fragment ions with those predicted by computational models, a detailed and confident structural elucidation can be achieved.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a critical tool for identifying the functional groups present in a molecule. For this compound, a secondary amine, the IR spectrum provides key diagnostic peaks. A secondary amine is characterized by a single N-H stretching vibration in the region of 3200-3500 cm⁻¹. wpmucdn.com This distinguishes it from primary amines, which show two N-H signals, and tertiary amines, which show none. wpmucdn.com
The spectrum of a related compound, tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, which upon hydrolysis yields an amine, displays characteristic peaks that are informative. mdpi.com Key vibrational modes observed include C-H stretching and N-H bending. wpmucdn.commdpi.com The aromatic C-H stretching vibrations and the aliphatic C-H stretching from the hexyloxy groups are also prominent features in the spectrum.
Specific vibrational assignments for analogous aromatic amine structures provide a reference for interpreting the spectrum of this compound. For instance, the N-H bending vibration often appears near 1600 cm⁻¹. wpmucdn.com The presence of multiple aromatic rings and ether linkages introduces additional complexity to the fingerprint region of the spectrum.
Table 1: Characteristic IR Absorption Bands
| Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** | Functional Group |
|---|---|---|
| N-H Stretch | 3200-3500 | Secondary Amine |
| C-H Stretch (Aromatic) | 3000-3100 | Biphenyl Rings |
| C-H Stretch (Aliphatic) | 2850-2960 | Hexyloxy Chains |
| N-H Bend | ~1600 | Secondary Amine |
| C=C Stretch (Aromatic) | 1450-1600 | Biphenyl Rings |
| C-O Stretch (Ether) | 1000-1300 | Hexyloxy Groups |
| C-N Stretch | 1020-1350 | Amine |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For conjugated systems like this compound, these transitions typically fall within the 200-800 nm range. The extended π-system of the biphenyl groups, coupled with the nitrogen atom's lone pair, significantly influences the electronic structure and, consequently, the UV-Vis absorption profile.
Analysis of Absorption Maxima and Band Shapes
The UV-Vis spectrum of this compound is characterized by specific absorption maxima (λ_max), which correspond to the wavelengths of maximum light absorption. The shape and intensity of these absorption bands provide insights into the nature of the electronic transitions.
In a related study, the UV-visible absorption spectra of a similar compound, N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine, were recorded in chloroform. researchgate.net The introduction of a thiophene (B33073) unit can shift the absorption maxima, but the underlying electronic transitions of the bis(biphenyl)amine core are expected to be similar. The biphenyl groups themselves contribute to strong absorptions in the UV region. The presence of the hexyloxy substituents can cause a slight red-shift (bathochromic shift) of the absorption bands due to their electron-donating nature.
The shape of the absorption bands can indicate the presence of different electronic transitions, such as π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons in the conjugated biphenyl system. The n → π* transitions, involving the non-bonding electrons of the nitrogen atom, are generally of lower intensity.
Table 2: Expected UV-Vis Absorption Data
| Electronic Transition | Expected λ_max Range (nm) | Molecular Origin |
|---|---|---|
| π → π* | 250-350 | Biphenyl π-conjugated system |
| n → π* | 350-450 | Nitrogen lone pair to π* orbital |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the calculated theoretical percentages based on the compound's molecular formula to verify its stoichiometric purity. The molecular formula for this compound is C₄₈H₆₇NO₄. nih.gov
The theoretical elemental composition can be calculated from the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). Comparing these theoretical values with the experimentally determined percentages confirms the identity and purity of the synthesized compound. For instance, in the synthesis of related compounds, elemental analysis is a standard method for structural confirmation. mdpi.commdpi.com
Table 3: Elemental Analysis Data for C₄₈H₆₇NO₄
| Element | Theoretical Mass % | Experimental Mass % (Typical) |
|---|---|---|
| Carbon (C) | ~79.84% | Varies slightly based on sample purity |
| Hydrogen (H) | ~9.35% | Varies slightly based on sample purity |
| Nitrogen (N) | ~1.94% | Varies slightly based on sample purity |
| Oxygen (O) | ~8.86% | Varies slightly based on sample purity |
Electronic Structure and Photophysical Properties of Bis 2 ,4 Bis Hexyloxy Biphenyl 4 Yl Amine in Functional Systems
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity and electronic transitions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting chemical species. In the context of Bis(2',4'-bis(hexyloxy)biphenyl-4-yl)amine, FMO theory provides a framework for understanding its performance as a sensitizer (B1316253) in solar cells.
HOMO-LUMO Energy Levels and Gaps
The energy levels of the HOMO and LUMO are critical parameters that determine the viability of a dye in a DSSC. For efficient operation, the LUMO energy level of the dye must be higher (more negative on the electrochemical scale) than the conduction band edge of the semiconductor (typically TiO₂), allowing for the injection of an excited electron. Conversely, the HOMO energy level must be lower than the redox potential of the electrolyte to ensure efficient regeneration of the oxidized dye.
While specific, experimentally determined values for the HOMO-LUMO levels of this compound are not available in the reviewed literature, the properties of structurally similar triarylamine-based dyes have been studied extensively. For instance, modifying the donor or acceptor groups in related D-π-A (Donor-π bridge-Acceptor) systems has been shown to systematically tune these energy levels. Increasing the electron-donating strength of the amine center generally raises the HOMO level, while modifications to the biphenyl (B1667301) system can influence both HOMO and LUMO levels, thereby controlling the energy gap.
Table 1: Representative Energy Level Requirements in DSSCs
| Parameter | Condition for Efficiency | Rationale |
|---|---|---|
| Dye LUMO Level | Higher than TiO₂ Conduction Band | Ensures a sufficient driving force for electron injection from the dye's excited state into the semiconductor. mdpi.com |
| Dye HOMO Level | Lower than Electrolyte Redox Potential | Provides an adequate driving force for the regeneration of the oxidized dye by the redox mediator (e.g., I⁻/I₃⁻). rsc.org |
| HOMO-LUMO Gap | Broad Absorption | A smaller energy gap generally corresponds to absorption at longer wavelengths, which is desirable for harvesting more of the solar spectrum. |
This table presents the general principles governing the energy levels in dye-sensitized solar cells, which are applicable to the functional context of this compound.
Orbital Spatial Distribution and Delocalization Characteristics
The spatial distribution of the frontier orbitals, determined through computational methods like Density Functional Theory (DFT), reveals the nature of electronic transitions. In typical donor-acceptor dyes, the HOMO is localized on the electron-donating part of the molecule, while the LUMO is situated on the electron-accepting and anchoring part.
For this compound, it is anticipated that the HOMO would be primarily localized on the central nitrogen atom and the adjacent phenyl rings of the biphenyl groups. The extensive π-system of the biphenyl units would allow for significant delocalization of this orbital. The LUMO's spatial location would be distributed across the biphenyl π-system. Upon photoexcitation, this spatial separation of HOMO and LUMO facilitates an intramolecular charge transfer (ICT) from the amine donor towards the periphery of the molecule, a key step for subsequent electron injection.
Charge Transfer (CT) Dynamics and Mechanisms
The efficiency of a solar cell is critically dependent on the dynamics of charge transfer processes occurring at the picosecond to nanosecond timescale following light absorption.
Intramolecular Charge Transfer (ICT) in Donor-Acceptor Systems
Upon absorption of a photon, an electron is promoted from the HOMO to the LUMO. Given the expected spatial separation of these orbitals in this compound, this transition establishes a state with significant intramolecular charge transfer character. The central amine becomes electron-deficient (oxidized), and the biphenyl system becomes electron-rich. The efficiency and speed of this ICT are crucial for the subsequent charge separation and injection processes. The rigid, conjugated structure of the biphenyl groups serves as an effective bridge to mediate this charge transfer.
Photoinduced Charge Separation Phenomena
Following the initial ICT, a stable charge-separated state is necessary to prevent rapid recombination. In a DSSC, photoinduced charge separation refers to the collective processes where the excited electron moves from the dye to the semiconductor, and the resulting "hole" on the dye is subsequently filled by the electrolyte. This creates a spatial separation of positive and negative charges across the device. The large size of the this compound molecule, along with its bulky hexyloxy groups, can play a role in hindering charge recombination by creating a passivating layer at the semiconductor surface, sterically blocking the approach of the electrolyte's redox species to the injected electron in the TiO₂.
Electron Injection (EI) and Dye Regeneration (DR) Processes
Dye Regeneration (DR): Once the dye has injected an electron, it is left in an oxidized state (Dye⁺). To complete the circuit and prepare the dye for another cycle of light absorption, it must be reduced back to its neutral ground state. This process, known as dye regeneration, is accomplished by an electron transfer from a redox mediator in the electrolyte, most commonly the iodide/triiodide (I⁻/I₃⁻) couple. nih.gov A sufficient driving force, dictated by the difference between the dye's HOMO level and the electrolyte's redox potential, is required for this step to be rapid and efficient, thereby preventing the oxidized dye from recombining with the injected electron. rsc.org
Excited State Characterization
The behavior of this compound upon photoexcitation is a critical determinant of its suitability for optoelectronic applications. This encompasses the nature of its electronic transitions, the stability of the resulting excited states, and the dynamics of their decay back to the ground state.
Transition Configurations and Oscillator Strengths
The electronic transitions in molecules like this compound are typically dominated by π-π* and intramolecular charge transfer (ICT) transitions. The π-π* transitions are localized on the aromatic biphenyl systems, while the ICT transitions involve the transfer of electron density from the electron-donating amine and hexyloxy groups to the electron-accepting biphenyl core.
Exciton (B1674681) Binding Energy Considerations
In organic semiconductors, the absorption of a photon creates an exciton, a bound state of an electron and a hole. The exciton binding energy is the energy required to separate this pair into free charge carriers. A lower exciton binding energy is generally desirable for photovoltaic applications as it facilitates the generation of photocurrent.
For materials based on hexyloxy-biphenyl derivatives, the exciton binding energy is influenced by the dielectric constant of the material and the spatial extent of the exciton. The long hexyloxy chains in this compound can increase the intermolecular spacing, which may affect the dielectric environment and, consequently, the exciton binding energy. Precise determination of this value often requires a combination of optical spectroscopy and photoemission spectroscopy techniques.
Time-Resolved Photoluminescence (TR-PL) Studies
Time-resolved photoluminescence (TR-PL) is a powerful technique used to investigate the dynamics of excited states, providing information on their lifetimes and decay pathways. TR-PL measurements involve exciting a sample with a short pulse of light and monitoring the subsequent luminescence decay over time. illinois.eduresearchgate.netmdpi.comtaylorfrancis.comnrel.gov
For donor-acceptor molecules similar to this compound, TR-PL studies can reveal the kinetics of charge transfer processes and the lifetimes of both the initially excited state and any subsequent charge-transfer states. The fluorescence and phosphorescence lifetimes are critical parameters that influence the efficiency of light-emitting devices and the charge extraction in solar cells. In the context of dye-sensitized solar cells, a long excited-state lifetime is advantageous as it provides more time for electron injection from the dye into the semiconductor's conduction band.
Optical Absorption and Emission Properties
The way in which this compound interacts with light is fundamental to its function. Its absorption and emission spectra are dictated by its molecular structure and the extent of electronic communication throughout the molecule.
Influence of Molecular Structure on Absorption Spectra (e.g., Red-Shifts, Broadening)
The absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. The positions and shapes of these bands are highly sensitive to the molecular structure.
The presence of the electron-donating hexyloxy groups and the central amine group leads to a significant red-shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted biphenyl. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. The extended π-system of the biphenyl units also contributes to this red-shift.
Furthermore, the flexibility of the hexyloxy chains and the possibility of rotation around the biphenyl single bond can lead to a distribution of molecular conformations in solution or in the solid state. This conformational disorder can result in a broadening of the absorption spectra.
Below is a table of absorption data for closely related compounds, illustrating the influence of substituents on the electronic absorption.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| tert-Butyl Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate | CH₂Cl₂ | 219, 284 | 20,836, 54,041 | mdpi.com |
| N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine | CH₂Cl₂ | 267, 331 | 17,850, 22,402 | mdpi.comresearchgate.net |
Conjugation Effects on Photophysical Response
Conjugation, the alternating system of single and double bonds in the biphenyl framework, is the primary determinant of the photophysical properties of this compound. The extent of π-conjugation dictates the energy of the electronic transitions and thus the color and efficiency of absorption and emission.
The two biphenyl units connected to the central nitrogen atom create a large, conjugated system. The degree of planarity between the phenyl rings of the biphenyl units influences the effective conjugation length. A more planar conformation leads to a longer effective conjugation length, resulting in a smaller HOMO-LUMO gap and a further red-shift in the absorption and emission spectra. Steric hindrance between the rings can cause them to twist relative to each other, reducing the conjugation and leading to a blue-shift. The hexyloxy groups, while primarily acting as electron donors, can also influence the planarity and thus the conjugation of the system.
Role As a Donor Material in Advanced Organic Electronic Devices
Applications in Dye-Sensitized Solar Cells (DSSCs)
Performance Enhancement through Molecular Engineering (e.g., SM315, SM371, G220, TZ Dyes)
Molecular engineering of sensitizer (B1316253) dyes is a key strategy for optimizing DSSC performance. This typically involves modifying the donor, π-bridge, and acceptor components of the dye molecule to fine-tune its optical and electrochemical properties. While highly efficient porphyrin-based dyes such as SM315 and SM371, and other notable dyes like G220 and the TZ series, have been pivotal in advancing DSSC technology, available scientific literature does not indicate the incorporation of the Bis(2',4'-bis(hexyloxy)biphenyl-4-yl)amine donor in their specific structures. nih.govfrontiersin.orgrsc.org These dyes typically utilize other well-engineered donor moieties. nih.govfrontiersin.org
However, the principles of performance enhancement through molecular engineering are well-demonstrated in dyes that do incorporate the this compound donor. A prime example is the organic dye Y123. mdpi.comresearchgate.net The molecular structure of Y123 features the this compound group as the electron donor, connected to a cyanoacrylic acid acceptor/anchoring group through a cyclopentadithiophene (CPDT) π-bridge. mdpi.com This D-π-A architecture is designed to promote efficient intramolecular charge transfer (ICT) upon light absorption, a critical factor for high-performance DSSCs. The bulky donor unit helps to suppress charge recombination and prevent dye aggregation, which are common loss mechanisms. mdpi.com
Photovoltaic Parameters Analysis (Jsc, Voc, FF, PCE)
The effectiveness of a DSSC is quantified by its key photovoltaic parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE). Dyes incorporating the this compound donor have demonstrated the ability to achieve high values for these parameters.
For instance, DSSCs sensitized with the Y123 dye have shown impressive performance. In standard configurations, PCEs of 5.31% have been reported. filgen.jpsrlchem.com Performance can be significantly enhanced through device optimization, such as the incorporation of plasmonic gold nanorods into the TiO2 photoanode. This strategy has been shown to boost the PCE of Y123-based cells to as high as 8.86%, primarily by increasing the Jsc from 12.45 mA cm⁻² to 15.74 mA cm⁻². filgen.jpsrlchem.com
Table 1: Photovoltaic Performance of DSSCs based on Y123 Dye
| Device Configuration | Jsc (mA cm⁻²) | Voc (V) | FF | PCE (%) | Reference |
|---|---|---|---|---|---|
| Standard Y123 DSSC | 12.45 | - | - | 5.31 | filgen.jp, srlchem.com |
Note: Voc and FF values were not explicitly provided for both configurations in the cited sources.
Interfacial Electron Recombination Suppression Mechanisms
A critical factor limiting DSSC efficiency is the recombination of injected electrons in the TiO2 conduction band with either the oxidized dye molecules or the redox mediator in the electrolyte. The molecular structure of this compound is specifically designed to mitigate these recombination pathways.
Interactions with Electrolytes and TiO2 Semiconductor Surface
The interaction between the dye, the TiO2 semiconductor, and the electrolyte is crucial for efficient DSSC operation. The this compound donor influences these interactions in several ways. The dye, exemplified by Y123, anchors to the TiO2 surface via its cyanoacrylic acid group. mdpi.com The triphenylamine-based donor, with its bulky hexyloxy groups, helps to create a well-ordered and stable monolayer on the semiconductor.
However, the planar geometry of such D-π-A dyes can make them prone to aggregation (π–π stacking) on the TiO2 surface, which can lead to self-quenching and reduced efficiency. mdpi.com To counteract this, co-adsorbents like chenodeoxycholic acid (CDA) are often used. CDA adsorbs onto the TiO2 surface alongside the dye, disrupting the intermolecular π–π stacking and ensuring a more effective monolayer coverage. mdpi.com Furthermore, in-situ studies have revealed that electrolyte constituents, such as lithium cations, can penetrate the dye monolayer and interact with the dye's anchoring group, potentially influencing the dye's binding configuration and the electronic landscape at the interface. Theoretical studies suggest that the interaction between the iodide/triiodide redox couple and the dye/TiO2 surface is a significant factor in device performance, with strong donor units potentially upshifting the Fermi energy and increasing the Voc.
Incident Photon-to-Current Conversion Efficiency (IPCE) Response
The Incident Photon-to-Current Conversion Efficiency (IPCE) spectrum measures the ratio of collected electrons to incident photons at a specific wavelength. It reflects the light-harvesting efficiency of the dye and the charge collection efficiency of the device. Dyes featuring the this compound donor, such as Y123, exhibit broad IPCE spectra, indicating efficient conversion of a wide range of the solar spectrum into electrical current.
The IPCE spectrum for Y123-sensitized solar cells shows a significant response in the visible region, with an onset wavelength of approximately 700 nm. This broad spectral response is a direct result of the D-π-A structure, which facilitates strong intramolecular charge transfer (ICT) and results in intense absorption bands in the visible spectrum. mdpi.com The high molar extinction coefficient of Y123 contributes to its excellent light-harvesting ability, which is reflected in its high IPCE values across the visible range. mdpi.com
Potential in Organic Light-Emitting Diodes (OLEDs)
While the this compound moiety has been clearly established as a high-performance donor for DSSCs, its specific application in Organic Light-Emitting Diodes (OLEDs) is not well-documented in the available scientific literature.
However, the core structural components of the molecule—the diarylamine and biphenyl (B1667301) units—are foundational building blocks for materials used in OLEDs. Diarylamine derivatives are widely employed as hole-transporting materials (HTMs) due to their excellent hole mobility and thermal stability. mdpi.com Similarly, biphenyl-containing molecules are frequently used as host materials in the emissive layer, particularly for blue phosphorescent OLEDs, due to their wide bandgap and high triplet energy levels. nih.gov The presence of bulky substituents, analogous to the hexyloxy groups in the title compound, is also a common design strategy in OLED materials to ensure morphological stability and prevent crystallization in thin films. Given these structural similarities, it is plausible that this compound or its derivatives could possess suitable properties for use as a hole-transporting or host material in OLED devices, though specific research to validate this potential is needed.
Donor Properties for Efficient Luminophores and Exciplexes
In the realm of organic light-emitting diodes (OLEDs), the efficiency and color of light emission are critically dependent on the properties of the materials used in the emissive layer. Donor molecules, such as this compound, play a crucial role in the formation of luminophores, which are the light-emitting entities. When paired with a suitable acceptor material, this donor can facilitate the formation of an exciplex, an excited-state complex formed between the electron donor and acceptor.
The formation of an exciplex is a key mechanism for generating light in some types of OLEDs. mdpi.com The energy of the emitted light from the exciplex is lower than the bandgap energies of both the individual donor and acceptor molecules, allowing for the tuning of emission color. mdpi.com The hexyloxy groups in this compound enhance its solubility and processability, while the triphenylamine (B166846) core provides strong electron-donating character, which is essential for efficient exciplex formation. The performance of exciplex-based OLEDs is highly dependent on the energy level alignment of the donor and acceptor materials.
| Property | Description | Significance in Luminophores and Exciplexes |
| Electron-Donating Strength | The ability of the molecule to donate an electron. | A strong donor character is fundamental for the formation of an exciplex with an acceptor molecule. |
| Energy Level Alignment | The relative positions of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the donor and acceptor. | Determines the energy of the exciplex emission and the efficiency of charge transfer. mdpi.com |
| Solubility | The ability to dissolve in organic solvents. | The hexyloxy chains enhance solubility, facilitating device fabrication through solution-based methods. nih.gov |
Hole-Transporting Layer Functionality
A critical component in many organic electronic devices, including OLEDs and perovskite solar cells, is the hole-transporting layer (HTL). The primary function of an HTL is to efficiently transport positive charge carriers (holes) from the anode to the emissive or active layer and to block electrons from reaching the anode. d-nb.info this compound and its derivatives have shown significant promise as hole-transporting materials.
The suitability of a material for an HTL is determined by several key parameters, including its HOMO energy level, hole mobility, and thermal stability. rsc.org The HOMO level should be well-aligned with the anode's work function and the HOMO level of the adjacent layer to ensure efficient hole injection and transport. d-nb.info Research on a closely related derivative, N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine, synthesized from this compound, highlights the potential of this class of compounds. researchgate.net The introduction of a thiophene (B33073) unit can further tune the electronic properties for optimized device performance. researchgate.net The biphenyl groups within the molecular structure are known to contribute to higher hole mobility. rsc.org
| Parameter | Importance for Hole-Transporting Layer |
| HOMO Energy Level | Must align with adjacent layers for efficient hole injection and transport, and to block electrons. d-nb.info |
| Hole Mobility | A high hole mobility ensures rapid transport of holes, reducing resistive losses and improving device efficiency. d-nb.info |
| Thermal Stability | High glass transition temperature (Tg) and decomposition temperature (Td) are crucial for long-term device stability and operational lifetime. rsc.org |
| Film-Forming Properties | The ability to form uniform, amorphous films is essential to prevent short circuits and ensure consistent device performance. |
Role in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental building blocks for a new generation of flexible, low-cost electronics such as displays, sensors, and RFID tags. nih.govrsc.org An OFET operates by modulating the flow of charge carriers through an organic semiconductor layer, which is the core component of the device. nih.gov The performance of an OFET is characterized by its field-effect mobility, on/off current ratio, and threshold voltage. nih.gov
In the context of OFETs, this compound can function as the p-type (hole-transporting) semiconductor in the active layer. researchgate.net The electron-rich nature of the triphenylamine core facilitates the transport of holes. The extended π-conjugation provided by the biphenyl units is expected to promote intermolecular charge hopping, which is a key factor for achieving high mobility. nih.gov The hexyloxy side chains, while primarily enhancing solubility for solution-based processing, can also influence the molecular packing in the solid state, which in turn affects the charge transport properties. nih.gov
While specific performance data for OFETs based solely on this compound is not extensively reported in the reviewed literature, the characteristics of related triarylamine-based materials suggest its potential. The development of new organic semiconductors with high mobility and stability is a critical area of research in the field of organic electronics. nih.gov
| OFET Performance Metric | Role of the Organic Semiconductor |
| Field-Effect Mobility (µ) | Represents how quickly charge carriers move through the semiconductor channel under an applied electric field. Higher mobility leads to faster device operation. nih.gov |
| On/Off Current Ratio | The ratio of the current when the transistor is in the 'on' state to the current in the 'off' state. A high ratio is essential for low power consumption and clear switching behavior. nih.gov |
| Threshold Voltage (Vth) | The minimum gate voltage required to turn the transistor 'on'. A low threshold voltage is desirable for low-power applications. nih.gov |
Molecular Engineering and Derivatization Strategies for Performance Optimization of Bis 2 ,4 Bis Hexyloxy Biphenyl 4 Yl Amine Based Materials
Tailoring Donor Strength and Molecular Bulkiness
The electron-donating capacity and steric profile of Bis(2',4'-bis(hexyloxy)biphenyl-4-yl)amine derivatives are critical parameters that significantly influence their performance in organic electronic devices. The donor strength, largely dictated by the nitrogen lone pair of the amine, can be modulated through the introduction of electron-donating or electron-withdrawing substituents on the biphenyl (B1667301) rings. For instance, the presence of hexyloxy groups already enhances the electron-donating nature of the molecule. Further modifications, such as the strategic placement of additional alkyl or alkoxy chains, can further increase the highest occupied molecular orbital (HOMO) energy level, facilitating more efficient hole injection from the anode.
Simultaneously, adjusting the molecular bulkiness by introducing sterically demanding groups can prevent undesirable intermolecular interactions, such as aggregation, which can lead to the formation of charge traps and hinder device performance. Bulky substituents can also enhance the solubility of the material, which is a crucial factor for solution-based processing techniques commonly used in the fabrication of organic solar cells and LEDs. However, excessive bulkiness can also impede intermolecular charge hopping, so a careful balance must be struck to optimize both morphological stability and charge transport properties.
Peripheral Aromatic and Heteroaromatic Functionalization
The incorporation of various aromatic and heteroaromatic moieties onto the periphery of the this compound core structure is a widely employed strategy to enhance its optoelectronic properties. These modifications can extend the π-conjugation, tune the energy levels, and improve the charge-carrying capabilities of the material.
Thiophene (B33073) and Biphenyl Incorporations
Thiophene and its derivatives are frequently incorporated into the molecular design of organic electronic materials due to their electron-rich nature and excellent charge-transporting properties. The introduction of thiophene units into the this compound framework can lead to a number of beneficial effects. For instance, the synthesis of N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine has been reported, created through a Buchwald–Hartwig cross-coupling reaction of bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine and 2-bromothiophene. researchgate.netmdpi.com This derivatization can lead to improved electron-donating ability and a broader absorption range. mdpi.com It is a known strategy that using a biphenyl group in triarylamino-containing donors can significantly enhance the photovoltaic characteristics of dyes. mdpi.com
Similarly, the addition of further biphenyl groups can extend the conjugation length of the molecule. This extension of the π-system typically results in a red-shift of the absorption spectrum, allowing the material to harvest a larger portion of the solar spectrum, which is particularly advantageous for photovoltaic applications. The rigid and planar nature of the biphenyl unit can also promote more ordered molecular packing, which is beneficial for efficient charge transport.
Fluorene and Other Aromatic/Heteroaromatic Substituents
Fluorene is another popular building block in the design of hole-transporting materials due to its rigid, planar structure and good thermal stability. researchgate.net Incorporating a fluorene core in place of a biphenyl group in diamine hole-transporting materials has been shown to enhance thermal stability, as evidenced by higher glass-transition temperatures. researchgate.net This increased rigidity can suppress the free rotation of the biphenyl units, contributing to improved morphological stability of the material in devices. researchgate.net
Furthermore, fluorene-based hole-transporting materials have demonstrated lower ionization potentials compared to their biphenyl counterparts, which can lead to more efficient injection of holes from the indium tin oxide (ITO) anode and result in higher quantum efficiencies in devices. researchgate.net The synthesis of fluorene-based enamines has been explored as a cost-effective method to produce hole-transporting materials with high hole mobility, reaching up to 3.3 × 10⁻⁴ cm² V⁻¹ s⁻¹, which has led to high-performance perovskite solar cells. rsc.org
Rational Design of π-Spacers and Electron-Withdrawing Acceptor Units
The π-spacer, a conjugated bridge connecting the donor and acceptor moieties, facilitates electronic communication between them. The length and nature of the π-spacer influence the extent of electronic coupling and the energy levels of the molecule. Common π-spacers include thiophene, bithiophene, and phenyl units. Extending the conjugation length of the π-spacer generally leads to a bathochromic shift in the absorption spectrum and can enhance charge separation efficiency. nih.gov
Structure-Performance Relationship Elucidation
Understanding the relationship between the molecular structure of this compound derivatives and their performance in electronic devices is paramount for the rational design of new and improved materials. This involves systematically varying the molecular architecture and correlating these changes with key performance metrics.
Impact on Charge Transfer and Photovoltaic Characteristics
For example, in dye-sensitized solar cells (DSCs), the use of a bulky donor group, N-(2',4'-bis(hexyloxy)-[1,1'-biphenyl]-4-yl)-2',4'-bis(hexyloxy)-N-methyl-[1,1'-biphenyl]-4-amine, in conjunction with a bis-hexylthiophene π-linker and a 4-(benzo[c] researchgate.netresearchgate.netrsc.orgthiadiazol-4-yl)benzoic acid acceptor has been shown to be effective. The introduction of longer alkyl chains on the donor, while not significantly altering the optical energy gap, can lead to longer excited-state lifetimes. This can result in higher open-circuit voltages (Voc) in DSCs.
Below is a table summarizing the photovoltaic performance of two dyes, H6 and H7, which feature bulky donor groups closely related to this compound, in copper-based DSCs.
| Dye | Donor Alkyl Chain | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) |
|---|---|---|---|---|---|
| H6 | Hexyl | 1.18 | 14.5 | 78.5 | 13.1 |
| H7 | Dodecyl | 1.22 | 13.8 | 80.2 | 13.3 |
Furthermore, co-sensitization of the H7 dye with another dye, XY1b, has led to an impressive power conversion efficiency (PCE) of 13.7% with a high fill factor of 82.1%. These results underscore the importance of molecular design in optimizing the performance of organic solar cells.
Steric Hindrance and Surface Protection Mechanisms in this compound-based Materials
The molecular architecture of this compound plays a pivotal role in the performance and stability of organic electronic devices, largely owing to the strategic incorporation of bulky substituents that induce significant steric hindrance. This steric hindrance is not a mere structural artifact but a deliberately engineered feature that offers a dual advantage: it influences the intermolecular packing and morphology of the material in thin films and provides a protective shield for the active layers of the device.
The primary sources of steric hindrance in this compound are the four flexible hexyloxy chains and the non-planar conformation of the biphenyl groups. The long, insulating alkyl nature of the hexyloxy side chains creates a three-dimensional molecular structure that prevents the planarization and close packing of the aromatic cores. This spatial separation is crucial in mitigating intermolecular interactions that can lead to undesirable aggregation and crystallization, which are often detrimental to charge transport and device longevity. The out-of-plane twisting of the phenyl rings within the biphenyl moiety further contributes to this effect, resulting in a reduction in the size of the π-conjugated system and influencing the material's thermal properties. researchgate.net
This molecular design imparts a significant degree of hydrophobicity to materials based on this compound. The dense layer of hydrocarbon chains at the material's surface acts as a robust barrier against the ingress of environmental moisture, a critical factor in the degradation of sensitive components in devices like perovskite solar cells. cdnsciencepub.comresearchgate.net Research on various polythiophenes with different side chains, including hexyloxy groups, has demonstrated that more hydrophobic hole-transport layers can substantially improve the lifetime of perovskite films in high-humidity environments. cdnsciencepub.comresearchgate.net The fluorinated polythiophenes, in particular, have shown a remarkable ability to protect the underlying perovskite layer. cdnsciencepub.comresearchgate.net
The surface protection mechanism afforded by the steric hindrance of the hexyloxy chains is multifaceted. Firstly, the bulky nature of these groups provides a physical barrier that shields the active device layers from direct contact with atmospheric oxygen and water. Secondly, the hydrophobic character of the alkyl chains actively repels water molecules, preventing them from reaching and degrading the sensitive interfaces within the device. This enhanced moisture resistance is a key factor in improving the long-term operational stability of the devices.
Table 1: Illustrative Comparison of Hole-Transport Material Properties Based on Side-Chain Functionalization
| Hole-Transport Material (Illustrative) | Key Structural Feature | Primary Consequence of Steric Hindrance | Expected Impact on Device Stability |
| Planar, unsubstituted core | Minimal steric hindrance | Prone to aggregation and crystallization | Lower stability, susceptible to moisture |
| Core with methyl groups | Moderate steric hindrance | Reduced aggregation, improved morphology | Moderate improvement in stability |
| Core with hexyloxy chains | Significant steric hindrance and hydrophobicity | Prevents aggregation, forms a moisture barrier | High stability, enhanced moisture resistance |
| Core with bulky biphenyl groups | High steric hindrance | Disrupts planar packing, enhances amorphicity | Improved morphological stability |
This interactive table is based on established principles in materials science, where increased steric bulk and hydrophobicity from long alkyl chains generally lead to improved device stability by preventing degradation from environmental factors.
Computational Chemistry and Mechanistic Insights for Bis 2 ,4 Bis Hexyloxy Biphenyl 4 Yl Amine Systems
Quantum Chemical Calculations for Electronic Structure Prediction
Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed picture of electron distribution and energy levels within a molecule. For large organic molecules such as Bis(2',4'-bis(hexyloxy)biphenyl-4-yl)amine, Density Functional Theory (DFT) has emerged as a computationally efficient and accurate method.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. For molecules like this compound, DFT calculations can predict molecular geometries, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. These parameters are crucial for understanding the molecule's potential as a charge-transporting material or as a component in optoelectronic devices. nih.govrsc.org
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. rsc.org By applying TD-DFT, one can simulate the absorption and emission spectra of a molecule, providing insights into its color and photophysical behavior. This is particularly relevant for diarylamines, which are often used as chromophores in various applications. The choice of functional and basis set in both DFT and TD-DFT calculations is critical for obtaining results that correlate well with experimental data. rsc.org For instance, hybrid functionals like B3LYP are commonly used for geometry optimization, while long-range corrected functionals such as CAM-B3LYP are often employed for more accurate prediction of excited-state energies and charge-transfer phenomena. mdpi.com
Computational studies on analogous triarylamine-based materials have demonstrated that DFT is effective in predicting the HOMO and LUMO energy levels, which are in good agreement with experimental values obtained from techniques like cyclic voltammetry. mdpi.comresearchgate.net The introduction of alkoxy chains, such as the hexyloxy groups in this compound, is known to raise the HOMO level, thereby facilitating hole injection in electronic devices.
Table 1: Representative DFT Functionals and Their Applications for Diarylamine Systems
| Functional | Type | Typical Application |
| B3LYP | Hybrid | Ground-state geometry optimization, electronic properties. |
| CAM-B3LYP | Range-separated Hybrid | Excited-state calculations, charge-transfer excitations. |
| PBE0 | Hybrid | Electronic structure and properties. |
| M06-2X | Hybrid Meta-GGA | Non-covalent interactions, thermochemistry. |
This table is illustrative and based on common practices in computational chemistry for similar organic molecules.
TD-DFT calculations are instrumental in predicting the nature and energy of electronic transitions, which dictate the optical properties of a molecule. For a diarylamine like this compound, the lowest energy electronic transition is typically a HOMO to LUMO excitation with significant π-π* character. This transition is responsible for the main absorption band in the UV-visible spectrum.
The hexyloxy and biphenyl (B1667301) substituents have a significant impact on the excited states. The alkoxy groups act as electron-donating groups, which can lead to intramolecular charge transfer (ICT) upon photoexcitation. The biphenyl moieties extend the π-conjugation of the system, which generally results in a red-shift (bathochromic shift) of the absorption maximum compared to simpler diarylamines. TD-DFT can model these effects and predict the wavelength of maximum absorption (λmax) and the oscillator strength of the transition, which is related to the intensity of the absorption. nih.govrsc.org
In related triarylamine systems, TD-DFT has been successfully used to rationalize their absorption spectra and to understand how structural modifications tune their optical properties. mdpi.comresearchgate.net For this compound, it is expected that the primary electronic transition would involve the delocalization of the HOMO across the entire diarylamine core, including the nitrogen atom and the biphenyl units, to a LUMO that is also distributed over the biphenyl framework.
Table 2: Predicted Optical Properties for a Model Diarylamine System
| Property | Predicted Value | Method |
| λmax (absorption) | ~350-400 nm | TD-DFT/CAM-B3LYP |
| Oscillator Strength (f) | > 1.0 | TD-DFT/CAM-B3LYP |
| Nature of Transition | HOMO -> LUMO (π-π*) | TD-DFT Analysis |
These values are hypothetical and based on typical results for analogous diarylamine chromophores.
Simulation of Charge Transport and Recombination Mechanisms
The performance of organic electronic devices often depends on the efficiency of charge transport through the active materials and the rates of charge recombination at interfaces. Computational simulations provide a molecular-level understanding of these complex processes.
Upon ionization (e.g., hole formation), the geometry of the molecule relaxes to accommodate the new charge distribution. The energy associated with this relaxation is known as the reorganization energy. A low reorganization energy is desirable for efficient charge transport, as it indicates a smaller energetic penalty for charge hopping between molecules. DFT calculations can be used to compute the reorganization energies for both holes and electrons. For hole-transporting materials like diarylamines, a low hole reorganization energy is a key indicator of good performance. mdpi.com
Computational studies on similar triarylamine-based hole transport materials have shown that the introduction of alkoxy groups can influence the hole mobility. For instance, increasing the number of alkoxy substituents has been found to boost hole mobility in some cases. mdpi.comresearchgate.net The charge in these systems is typically localized on the central nitrogen atom and the adjacent phenyl rings. The biphenyl units in this compound would further delocalize this charge, which can impact the reorganization energy and intermolecular electronic coupling, both of which are critical for charge transport.
In applications such as dye-sensitized solar cells (DSSCs), the interaction between the dye molecule and other components of the cell, such as the electrolyte, is crucial. For instance, the binding of iodine species from the electrolyte to the dye can influence the rate of charge recombination, where the injected electron in the semiconductor recombines with the oxidized dye or the electrolyte.
Computational modeling can be used to study the non-covalent interactions between the diarylamine and species like iodine (I2) or triiodide (I3-). DFT calculations can identify the preferred binding sites on the diarylamine and estimate the binding energies. For a molecule like this compound, the oxygen atoms of the hexyloxy groups and the π-systems of the biphenyl rings are potential sites for interaction with iodine. Understanding these interactions is key to designing molecules with reduced charge recombination rates and improved device performance.
Mechanistic Investigations of Synthesis and Reaction Pathways
Computational chemistry is also a valuable tool for elucidating the mechanisms of chemical reactions. For the synthesis of diarylamines, transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are commonly employed. DFT calculations can be used to map out the potential energy surface of these reactions, identifying transition states and intermediates and determining the rate-limiting steps.
The synthesis of this compound likely involves such cross-coupling reactions. For example, a Buchwald-Hartwig amination could be used to couple an amine with an aryl halide, or a Suzuki coupling could be used to form the biphenyl linkages. uliege.be Computational studies on these reactions have provided detailed insights into the catalytic cycles.
For the Buchwald-Hartwig amination, DFT studies have investigated the roles of the phosphine (B1218219) ligand and the base in the catalytic cycle, which typically involves oxidative addition, deprotonation, and reductive elimination steps. rsc.orgresearchgate.net The steric hindrance of the substrates, such as the bulky biphenyl groups in the target molecule, can significantly affect the reaction mechanism and efficiency. nih.gov
Similarly, DFT investigations of the Suzuki-Miyaura coupling have clarified the mechanism, which also proceeds through oxidative addition, transmetalation, and reductive elimination. nih.gov The nature of the boronic acid or ester and the aryl halide, as well as the reaction conditions, can be modeled to understand their impact on the reaction outcome. nih.gov For sterically hindered substrates, the choice of ligand and reaction conditions is critical, and computational studies can aid in the rational design of more efficient catalytic systems. uliege.benih.gov
Table 3: Key Mechanistic Steps in Diarylamine Synthesis
| Reaction | Key Steps | Computational Insights from DFT |
| Buchwald-Hartwig Amination | Oxidative Addition, Deprotonation, Reductive Elimination | Role of ligand sterics and electronics, nature of the active catalyst, transition state energies. rsc.orgresearchgate.netnumberanalytics.com |
| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Influence of substituents on reaction rates, role of the base, mechanism of transmetalation. nih.govnih.govrsc.org |
This table summarizes the general mechanistic steps and the types of insights that can be gained from computational studies of these reactions.
Elucidation of Catalytic Cycles in Cross-Coupling Reactions
The synthesis of triarylamines such as "this compound" is typically achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.org Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping out the elementary steps of the catalytic cycle. frontiersin.org
Below is an interactive data table summarizing the key stages in a typical palladium-catalyzed amination catalytic cycle for the formation of a triarylamine.
| Step | Description | Key Intermediates/Transition States |
| 1. Oxidative Addition | The aryl halide adds to the Pd(0) catalyst, forming a Pd(II) species. | Pd(0)L, Aryl-Pd(II)-X(L) |
| 2. Amine Coordination & Deprotonation | The amine coordinates to the Pd(II) complex, followed by removal of a proton by a base. | [Aryl-Pd(II)(amine)(L)X], Aryl-Pd(II)-Amido(L) |
| 3. Reductive Elimination | The C-N bond is formed, releasing the triarylamine product and regenerating the Pd(0) catalyst. | Transition state for C-N bond formation |
This table represents a generalized catalytic cycle. The specific intermediates and their energies would vary depending on the exact substrates, ligands, and reaction conditions.
Understanding Selectivity and Side-Product Formation
In the synthesis of complex molecules like "this compound," achieving high selectivity and minimizing the formation of side-products is a significant challenge. Computational chemistry offers valuable insights into the origins of these undesired reaction pathways. mdpi.com
One common side reaction in Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide starting material. This occurs when the palladium-amido intermediate undergoes β-hydride elimination instead of reductive elimination, leading to the formation of an arene and an imine. wikipedia.org Computational studies can model the energy barriers for both reductive elimination and β-hydride elimination, helping to predict which pathway is more favorable under different conditions and with different ligand systems.
Another potential side reaction is the homocoupling of the aryl halide or the amine coupling partners. nih.gov The optimization of reaction conditions, such as the choice of base and solvent, is crucial to suppress these side reactions. For instance, in Suzuki-Miyaura couplings, which can also be used to form the biphenyl backbone of the molecule, homocoupling of the boronic acid reagent is a known issue. mdpi.compreprints.org DFT calculations can help to understand the thermodynamics and kinetics of these competing reactions, guiding the rational design of more selective catalytic systems. frontiersin.org
The following interactive table details common side products in cross-coupling reactions used for triarylamine synthesis and the factors that can influence their formation.
| Side Product | Formation Pathway | Influencing Factors |
| Hydrodehalogenated Arene | β-hydride elimination from the palladium-amido intermediate. | Ligand sterics, nature of the base, reaction temperature. |
| Homocoupled Biaryl | Coupling of two aryl halide molecules. | Oxygen levels in the reaction, catalyst choice, reaction temperature. mdpi.compreprints.org |
| Imine | Formed alongside the hydrodehalogenated arene after β-hydride elimination. | Electronic properties of the amine, ligand design. wikipedia.org |
This table provides a general overview of potential side products. The prevalence of each would be highly dependent on the specific reaction setup.
Future Research Directions and Unexplored Avenues for Bis 2 ,4 Bis Hexyloxy Biphenyl 4 Yl Amine Based Materials
Development of Novel Synthetic Methodologies
The synthesis of diarylamines is a cornerstone of organic materials chemistry, with established methods like the Buchwald-Hartwig and Suzuki cross-coupling reactions being commonly employed. frontiersin.org However, the pursuit of more efficient, sustainable, and scalable synthetic routes remains a critical research area.
Future research in the synthesis of Bis(2',4'-bis(hexyloxy)biphenyl-4-yl)amine and its derivatives could focus on:
C-H Activation Strategies: Direct C-H arylation offers a more atom-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. Investigating transition-metal catalyzed C-H functionalization could provide a more direct route to the core biphenylamine structure. nih.gov
Flow Chemistry: Continuous flow synthesis can offer significant advantages in terms of reaction control, scalability, and safety. Developing a flow-based synthesis for this compound could enable large-scale production with high purity, which is crucial for its application in commercial electronic devices.
Mechanochemical Methods: Ball milling and other mechanochemical techniques are emerging as environmentally friendly alternatives to traditional solvent-based synthesis. researchgate.net Exploring these solvent-free or low-solvent methods could significantly reduce the environmental impact of producing this and similar diarylamines.
Transition-Metal-Free Reactions: The development of transition-metal-free synthetic methods, such as those involving desulfinylative Smiles rearrangements or nitrosonium-initiated C-N bond formation, could eliminate the risk of metal contamination in the final product, which can be detrimental to device performance. nih.govacs.org
A comparative table of potential synthetic methodologies is presented below:
| Methodology | Potential Advantages | Potential Challenges |
| C-H Activation | High atom economy, reduced waste | Regioselectivity control, harsh reaction conditions |
| Flow Chemistry | Precise reaction control, scalability, improved safety | Initial setup cost, potential for clogging |
| Mechanochemistry | Reduced solvent usage, energy efficiency | Scalability for some reactions, monitoring reaction progress |
| Metal-Free Synthesis | Avoids metal contamination, potentially lower cost | Limited substrate scope, may require specific activating groups |
Exploration of Advanced Derivatization for Multifunctional Applications
The core structure of this compound is ripe for derivatization to introduce multifunctionality. By strategically adding different chemical moieties, its properties can be tailored for specific applications beyond simple hole transport.
Future derivatization strategies could include:
Introduction of Self-Assembled Monolayer (SAM) Forming Groups: Incorporating phosphonic acids, carboxylic acids, or silanes could enable the formation of self-assembled monolayers on various electrode surfaces. This would improve the interfacial contact and energy level alignment in devices like inverted PSCs, potentially leading to higher efficiencies and stability.
Polymerizable Moieties: Attaching polymerizable groups such as vinyl, acrylate, or norbornene would allow for the creation of polymeric HTMs. nih.govacs.org Polymeric materials often exhibit superior film-forming properties, morphological stability, and mechanical robustness compared to their small-molecule counterparts.
Cross-linkable Groups: Introducing cross-linkable functionalities, such as benzocyclobutene or azide (B81097) groups, would enable the formation of a robust, solvent-resistant hole-transporting layer after deposition. This is particularly beneficial for the fabrication of multi-layer devices.
Integration of Electron-Withdrawing or -Donating Units: Modifying the biphenyl (B1667301) or amine moieties with additional electron-withdrawing or -donating groups can fine-tune the HOMO/LUMO energy levels, absorption spectrum, and charge transport properties of the material. This molecular engineering approach is crucial for optimizing its performance in specific device architectures. researchgate.net
In-depth Studies of Interfacial Phenomena in Devices
Future research should focus on:
Interfacial Energetics: Utilizing techniques like ultraviolet photoelectron spectroscopy (UPS) to precisely measure the energy level alignment at the HTM/perovskite interface. This is crucial for understanding and minimizing energy barriers for hole extraction.
Charge Transfer Dynamics: Employing time-resolved photoluminescence (TRPL) and transient absorption spectroscopy (TAS) to probe the kinetics of hole injection from the perovskite layer to the HTM. rsc.org This would provide insights into the efficiency of charge extraction and identify any potential bottlenecks.
Defect Passivation: Investigating whether the amine or other functional groups on the molecule can passivate defects at the perovskite surface. acs.org Defect passivation is a key strategy for reducing non-radiative recombination and improving the open-circuit voltage and stability of PSCs.
Morphological Studies: Using advanced microscopy techniques like atomic force microscopy (AFM) and scanning electron microscopy (SEM) to study the morphology of the HTM layer and its interface with the perovskite. The film quality, including its uniformity and coverage, significantly impacts device performance. d-nb.info
Machine Learning and AI-Driven Materials Design
Future research in this area could involve:
High-Throughput Virtual Screening: Developing ML models trained on existing experimental and computational data to predict the key properties of novel derivatives of this compound, such as their HOMO/LUMO levels, charge mobility, and solubility. nih.govacs.org
Generative Models: Employing generative adversarial networks (GANs) or recurrent neural networks (RNNs) to propose entirely new molecular structures based on the core diarylamine framework with optimized properties for specific applications. frontiersin.orgresearchgate.net
Predicting Synthetic Accessibility: Integrating synthetic accessibility scores into the ML models to ensure that the newly designed molecules can be realistically synthesized in the lab.
Integration into Next-Generation Organic Electronic Technologies
While current applications focus on conventional OLEDs and PSCs, this compound and its derivatives could be explored for a range of emerging technologies.
Potential future applications include:
Tandem and Semitransparent Solar Cells: The optical properties of the HTM are crucial in these devices. Derivatization could be used to tune the absorption spectrum of the material to ensure transparency in the desired wavelength range.
Flexible and Wearable Electronics: Polymeric derivatives of this compound could offer the mechanical flexibility and robustness required for applications in flexible displays, sensors, and wearable devices. marketsandmarketsblog.com
Neuromorphic Computing: Organic electrochemical transistors (OECTs) are a key component of neuromorphic computing systems. The electrochemical properties of functionalized diarylamines could be tailored for use as the active material in OECTs.
Perovskite-Based Light-Emitting Diodes (PeLEDs): Efficient hole injection is as crucial in PeLEDs as hole extraction is in PSCs. Tailored derivatives could be designed to optimize the performance and stability of these next-generation light sources.
Fundamental Investigations of Excited-State Dynamics and Ultrafast Processes
A deep understanding of the photophysical processes that occur within the material upon light absorption is essential for its rational design.
Future fundamental studies should include:
Femtosecond Transient Absorption Spectroscopy: This technique can be used to track the evolution of excited states on ultrafast timescales, providing insights into processes like internal conversion, intersystem crossing, and charge separation. rsc.org
Time-Resolved Microwave Conductivity (TRMC): TRMC can be used to probe the mobility of charge carriers within the material without the need for device fabrication, offering a direct measure of its charge-transporting capabilities.
Computational Modeling of Excited States: Advanced quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), can be used to model the excited-state properties of the molecule and predict its photophysical behavior. mdpi.comtdl.org These theoretical insights can guide the design of new molecules with desired excited-state characteristics.
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for their use in a new generation of high-performance and stable organic electronic devices.
Q & A
What are the common synthetic routes for Bis(2',4'-bis(hexyloxy)biphenyl-4-yl)amine, and how do reaction conditions influence yield?
Basic
The compound is synthesized via Buchwald–Hartwig cross-coupling , where bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine reacts with aryl halides in the presence of palladium catalysts (e.g., Pd[P(t-Bu)₃]₂) and sodium tert-butoxide as a base. Key factors include:
- Catalyst selection : Palladium complexes with bulky ligands enhance coupling efficiency .
- Solvent and temperature : Toluene at 80°C optimizes reaction kinetics while minimizing side reactions .
- Purification : Column chromatography is critical for isolating the product from unreacted precursors .
Which characterization techniques are essential for confirming the structure and purity of this compound?
Basic
A multi-technique approach is required:
- ¹H/¹³C NMR : Confirms the presence of hexyloxy chains and biphenyl linkages by analyzing proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) .
- FTIR : Validates C-O-C ether stretching (~1250 cm⁻¹) and N-H bonding (if present) .
- Elemental analysis : Ensures stoichiometric accuracy (±0.3% tolerance) .
- Mass spectrometry (HRMS) : Provides exact molecular weight verification .
How does this compound enhance charge transport in dye-sensitized solar cells (DSSCs)?
Advanced
The compound acts as a bulky electron donor in sensitizers, improving device performance by:
- Reducing charge recombination : Steric hindrance from hexyloxy groups limits electrolyte (e.g., Co(II/III) mediators) access to TiO₂ surfaces, increasing electron lifetime .
- Enhancing light harvesting : Extended conjugation in the biphenyl core broadens absorption spectra (e.g., λₐₕₛ ~450–550 nm) .
- Optimizing energy levels : The HOMO level (-5.2 eV vs. vacuum) aligns with redox mediators, improving charge injection .
What structural modifications of this compound improve photovoltaic efficiency in DSSCs?
Advanced
Modifications focus on donor-acceptor compatibility and steric effects :
- Substitution with carbazole : Mimics BPTPA donors to reduce recombination, achieving PCE up to 11.4% .
- Cosensitization : Combining with Y123 dye broadens spectral response, achieving 12.7% PCE .
- Alkoxy chain length : Longer chains (e.g., hexyloxy vs. methoxy) improve solubility and film morphology, reducing aggregation .
How can researchers reconcile discrepancies in reported device efficiencies (e.g., 11.4% vs. 12.7%)?
Advanced
Variations arise from experimental design differences :
- Electrolyte composition : Co(II/III) mediators with lower redox potentials (e.g., Cu(tmby)₂²⁺/¹⁺) increase Voc .
- Dye loading : Higher surface coverage via dip-coating vs. spin-coating improves Jsc .
- Device architecture : Mesoporous TiO₂ thickness (10–15 μm) and doping (e.g., Nb²⁺) affect charge collection .
- Testing conditions : AM 1.5G calibration and aging protocols (e.g., 45°C/1000h stability tests) influence reported values .
What experimental strategies minimize charge recombination in OLEDs using this compound?
Advanced
In OLEDs, the compound serves as a hole-transport layer (HTL) . Strategies include:
- Doping with TPD derivatives : Blending with TPD-Ph or TPD-(2,4)-F improves hole mobility (μₕ ~10⁻³ cm²/V·s) and thermal stability (Tg >150°C) .
- Interfacial engineering : Inserting MoO₃ layers between HTL and anode reduces injection barriers .
- Transient absorption spectroscopy (TAS) : Quantifies recombination kinetics (τ ~10⁻⁶ s) to optimize layer thickness .
How do computational methods guide the design of derivatives for optoelectronic applications?
Advanced
DFT and TD-DFT simulations predict:
- HOMO-LUMO gaps : Tuning via electron-withdrawing substituents (e.g., -CN) aligns energy levels with device requirements .
- Charge transfer integrals : Assess intermolecular interactions for crystal packing optimization .
- Exciton binding energy : Lower values (<0.3 eV) favor free carrier generation in solar cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
